2-Bromo-1-cyclopropylethanone
Description
Significance of Alpha-Bromo Ketones in Synthetic Methodologies
Alpha-bromo ketones are a class of organic compounds that have been recognized for over a century as highly versatile intermediates in organic synthesis. shodhsagar.comnih.gov Their importance lies in the presence of two adjacent electrophilic centers: the carbonyl carbon and the alpha-carbon bonded to the bromine atom. researchgate.netnih.gov This arrangement makes them valuable building blocks for constructing a wide array of more complex molecules, including numerous biologically active heterocycles. nih.govresearchgate.net
The reactivity of alpha-bromo ketones is largely dictated by the powerful electron-withdrawing inductive effect of the carbonyl group. shodhsagar.comnih.gov This effect polarizes the adjacent carbon-bromine bond, rendering the alpha-carbon highly susceptible to nucleophilic attack. shodhsagar.comnih.gov Consequently, alpha-bromo ketones readily undergo SN2 reactions with a variety of nucleophiles at a rate significantly faster than their corresponding alkyl halide counterparts. nih.govlibretexts.org
The general reactivity pattern of α-haloketones with nucleophiles can occur at several electrophilic sites, including the carbonyl carbon, the halogen-bearing carbon, and the halogen atom itself. shodhsagar.com Furthermore, the acidic nature of the α'-hydrogens allows for the formation of enolates under basic conditions. wikipedia.orgadichemistry.com This enolate formation is a key step in several important transformations, including the Favorskii rearrangement, which converts α-halo ketones into carboxylic acid derivatives, often with a concurrent ring contraction in cyclic systems. wikipedia.orgadichemistry.comorganicreactions.orgnumberanalytics.com
Due to their enhanced reactivity, alpha-bromo ketones are exceptional electrophilic building blocks in organic synthesis. shodhsagar.comnih.gov They are widely used for the alkylation of various nucleophiles, including amines, thiols, and carbanions, to introduce the acylmethyl group into a target molecule. rsc.org The resulting α-substituted ketones are themselves versatile intermediates that can undergo further transformations. shodhsagar.com For instance, the reaction of alpha-bromo ketones with nucleophiles is a cornerstone in the synthesis of many heterocyclic compounds such as thiazoles, oxazoles, and benzofurans. nih.govresearchgate.net Additionally, dehydrobromination of α-bromo ketones provides a straightforward route to α,β-unsaturated ketones, which are important intermediates in their own right. fiveable.melibretexts.org
Unique Aspects of the Cyclopropyl (B3062369) Moiety in Chemical Transformations
The cyclopropyl group, though seemingly a simple cycloalkane, imparts unique and profound effects on the reactivity of adjacent functional groups. unl.ptacs.org Its defining characteristic is significant ring strain, which leads to unusual bonding and electronic properties. acs.orghyphadiscovery.com These properties, including enhanced π-character in its C-C bonds, make the cyclopropyl group more than just a sterically demanding substituent; it actively participates in and influences chemical reactions. acs.org
The inherent ring strain in cyclopropanes provides a thermodynamic driving force for ring-opening reactions. nih.govresearchgate.net In the context of 2-bromo-1-cyclopropylethanone, the presence of the ketone can facilitate ring-opening under specific conditions. For example, under acidic conditions, particularly with a Brønsted acid in a solvent like hexafluoroisopropanol (HFIP), cyclopropyl ketones can undergo ring-opening hydroarylation. rsc.orgrsc.org This process typically proceeds through a homo-conjugate addition pathway, where the carbonyl group is protonated, inducing a nucleophilic attack that opens the cyclopropane (B1198618) ring to form a γ-arylated ketone. rsc.orgrsc.org This reactivity is distinct from the SN1-type ring-opening observed in arylcyclopropanes and highlights the directing effect of the ketone functionality. rsc.org
The cyclopropyl group exerts notable electronic and steric effects. Electronically, the C-C bonds of the cyclopropane ring possess significant p-orbital character, allowing for conjugation with adjacent π-systems, such as a carbonyl group. unl.pt This conjugation can influence the electronic properties of the ketone. From a steric perspective, the cyclopropyl group can dictate the conformational preferences of adjacent substituents. rsc.orgsci-hub.se For instance, studies on substituted cyclohexanes have shown that a geminal spirocyclopropane can alter the typical equatorial preference of larger alkyl groups, forcing them into an axial position due to increased torsional strain. rsc.org In acyclic systems like this compound, the steric bulk and rigid conformation of the cyclopropyl ring can influence the trajectory of incoming nucleophiles, potentially affecting the stereochemical outcome of reactions at the α-carbon.
Historical Context and Early Synthetic Routes to Alpha-Halo Cyclopropyl Ketones
The synthesis of α-haloketones dates back to the late 19th century, and their synthetic utility has been explored extensively since. shodhsagar.comnih.gov The Favorskii rearrangement, discovered by Alexei Favorskii in 1894, was one of the earliest and most significant reactions involving α-haloketones. numberanalytics.com The development of synthetic routes to α-halo cyclopropyl ketones specifically is a more modern endeavor, driven by the increasing recognition of the cyclopropyl group as a valuable motif in medicinal chemistry and materials science. researchgate.netdigitellinc.com
Early and common methods for the synthesis of α-bromo ketones involved the direct bromination of the corresponding ketone using reagents like elemental bromine (Br₂) in an acidic medium or N-bromosuccinimide (NBS). masterorganicchemistry.comresearchgate.net For this compound, a typical synthesis involves the bromination of cyclopropyl methyl ketone. This reaction proceeds via an acid-catalyzed enol intermediate which then reacts with the electrophilic bromine source. libretexts.orgmasterorganicchemistry.com More recent advancements have focused on developing greener and more efficient protocols. nih.govmdpi.com
| Property | Data |
| Chemical Formula | C₅H₇BrO |
| Molecular Weight | 163.01 g/mol |
| Appearance | Colorless to Brown clear liquid |
| CAS Number | 69267-75-0 |
| Synonyms | 2-Bromo-1-cyclopropylethan-1-one, (Bromoacetyl)cyclopropane |
Table 1: Physicochemical Properties of this compound cymitquimica.com
| Reagent | Conditions | Product | Notes |
| Nucleophiles (e.g., amines, thiols) | SN2 | α-substituted cyclopropyl ketones | The bromine atom is replaced by the nucleophile. |
| Base (e.g., NaOH, NaOMe) | Favorskii Rearrangement | Cyclopropanecarboxylic acid or ester | A characteristic reaction of α-halo ketones. wikipedia.org |
| Reducing agents (e.g., NaBH₄) | Reduction | 2-Bromo-1-cyclopropylethanol (B1526999) | The carbonyl group is reduced to an alcohol. |
| Pyridine (B92270), heat | Elimination | Cyclopropyl α,β-unsaturated ketone | Dehydrobromination to form a double bond. libretexts.org |
| Electron-rich arenes, Brønsted acid | Ring-opening hydroarylation | γ-arylated ketones | The cyclopropane ring opens. rsc.orgrsc.org |
Table 2: Selected Reactions of this compound
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-cyclopropylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c6-3-5(7)4-1-2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCCDMWRBVVYCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448325 | |
| Record name | 2-bromo-1-cyclopropylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69267-75-0 | |
| Record name | 2-bromo-1-cyclopropylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1-cyclopropylethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-Bromo-1-cyclopropylethanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX2S6XG85K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Strategies for 2 Bromo 1 Cyclopropylethanone
Mechanistic Investigations of Bromination Reactions
The bromination of ketones is a fundamental transformation in organic synthesis. The mechanism typically proceeds through an enol or enolate intermediate, which then attacks a bromine source. In the case of unsymmetrical ketones like cyclopropyl (B3062369) methyl ketone, the regioselectivity of the bromination—whether it occurs on the methyl group or the cyclopropyl ring—is a critical aspect of the reaction mechanism. The high strain of the cyclopropyl ring influences its electronic properties and reactivity, making the alpha-bromination at the methyl group the kinetically favored and synthetically useful pathway.
Alpha-Bromination of Cyclopropyl Methyl Ketone
The most direct and widely employed method for synthesizing 2-bromo-1-cyclopropylethanone is the alpha-bromination of cyclopropyl methyl ketone. This reaction involves the selective substitution of one of the hydrogen atoms on the methyl group adjacent to the carbonyl with a bromine atom. The process is typically carried out under conditions that favor the formation of the kinetic enolate or enol on the methyl side of the ketone.
A standard laboratory procedure involves dissolving cyclopropyl methyl ketone in a solvent like methanol (B129727) and then adding molecular bromine while stirring at a controlled temperature, often between 0-10 °C. The reaction can be autocatalytic and, after proceeding to completion, the product is typically isolated through extraction after quenching the reaction with water. This method is effective and scalable, forming the basis for many advanced modifications.
The choice of halogenating agent is crucial for achieving high selectivity and yield in the alpha-bromination of cyclopropyl methyl ketone. While molecular bromine is a classic reagent, several others have been developed to offer milder conditions, improved safety profiles, and enhanced chemoselectivity. sigmaaldrich.comsigmaaldrich.com
Key halogenation reagents include:
Molecular Bromine (Br₂) : Often used in solvents like methanol, it provides good yields of the desired α-bromo ketone.
N-Bromosuccinimide (NBS) : A versatile and easier-to-handle solid brominating agent. It is frequently used for allylic and benzylic brominations but is also highly effective for the alpha-bromination of ketones, often in the presence of a radical initiator or an acid catalyst. sigmaaldrich.comnih.govarchive.org
Copper(II) Bromide (CuBr₂) : Acts as both a bromine source and a Lewis acid catalyst, promoting enolization and subsequent bromination. It is a solid reagent that offers high selectivity for monobromination.
Bromate and Hydrogen Bromide (e.g., NaBrO₃/HBr) : This combination generates bromine in situ. This method can offer high selectivity and stable, safe reaction conditions, reducing the formation of byproducts.
Table 1: Comparison of Halogenation Reagents for Alpha-Bromination of Ketones
| Reagent | Typical Conditions | Advantages | Considerations |
|---|---|---|---|
| Molecular Bromine (Br₂) | Methanol, 0-10 °C | High reactivity, cost-effective. | Corrosive, toxic, can lead to di-bromination. sigmaaldrich.com |
| N-Bromosuccinimide (NBS) | CCl₄, often with catalyst (e.g., AIBN, acid) sigmaaldrich.comarchive.org | Solid reagent (easy to handle), high selectivity. archive.org | Requires careful control to avoid side reactions. |
| Copper(II) Bromide (CuBr₂) | Reflux in solvent like ethyl acetate (B1210297)/chloroform | Good for selective monobromination, solid reagent. | Requires stoichiometric amounts, removal of copper salts. |
| Sodium Bromate/HBr | Halogenated solvent, 10-50 °C | In situ bromine generation, high selectivity, safer handling. | Requires precise stoichiometric control. |
To improve the efficiency and environmental footprint of the bromination process, catalytic methods have been developed. These approaches reduce the amount of reagents needed and can lead to milder reaction conditions and higher selectivity.
Notable catalytic systems include:
Heterogeneous Acid Catalysts : Silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂) has been shown to be an efficient and reusable heterogeneous catalyst for the alpha-bromination of ketones using NBS. archive.org The solid catalyst simplifies product purification, as it can be easily removed by filtration. archive.org
Triorganophosphane Oxides : A catalytic amount of a triorganophosphane oxide (e.g., triphenylphosphine (B44618) oxide) can be used to generate a dihalotriorganophosphorane in situ with a halogenating agent. This species then acts as the halogen carrier in the halogenation of cyclopropyl methyl ketone. This method operates at higher temperatures (80-130 °C) and provides a pathway for producing halogenated derivatives that can be used to synthesize cyclopropyl acetylene.
Table 2: Catalytic Systems for the Bromination of Cyclopropyl Methyl Ketone
| Catalyst System | Bromine Source | Typical Conditions | Key Features |
|---|---|---|---|
| NaHSO₄·SiO₂ archive.org | NBS | Solvent at room temperature or gentle heating. | Heterogeneous, reusable catalyst, mild conditions, high yields. archive.org |
| Triphenylphosphine oxide (catalytic) | Phosgene (to form the active species) | 80-130 °C, neat or in solvent. | Catalytic use of phosphine (B1218219) oxide, suitable for industrial scale. |
Alternative Synthetic Pathways
Beyond the direct bromination of cyclopropyl methyl ketone, alternative routes to this compound and related structures exist. These pathways may be advantageous if the primary starting material is unavailable or if a different set of reaction conditions is desired.
An alternative synthesis of this compound involves the reaction of bromoacetic acid with cyclopropyl chloroacetate. This method is cited as a known preparative route, which proceeds in two conceptual steps: a reaction to form the carbon skeleton followed by a deprotection step to yield the final product. While specific mechanistic details and reaction conditions are not extensively detailed in publicly available literature, this pathway represents a distinct strategic approach, building the molecule from two separate carbon fragments rather than by functionalizing a pre-existing ketone.
Cyclization reactions offer another strategic avenue for constructing the bromomethyl cyclopropane (B1198618) framework. In these methods, the cyclopropane ring is formed from an acyclic precursor in a reaction that incorporates the necessary bromine atom.
One such example is the reaction of α-bromo ketones or aldehydes with active methylene (B1212753) compounds like ethyl cyanoacetate (B8463686) in the presence of cyanogen (B1215507) bromide (BrCN) and a base such as triethylamine. sigmaaldrich.com This one-pot reaction proceeds rapidly to afford highly substituted diethyl 3-(bromomethyl)cyclopropane-1,2-dicarboxylates. sigmaaldrich.com The proposed mechanism involves the formation of a Michael adduct, which then undergoes an intramolecular nucleophilic substitution, with a carbanion displacing a bromide ion to close the three-membered ring. sigmaaldrich.comnih.gov While this does not produce this compound directly, it demonstrates a powerful strategy for creating complex bromomethyl-substituted cyclopropanes from simple, non-cyclic starting materials. sigmaaldrich.com
Modern Methodologies in this compound Synthesis
Contemporary approaches to synthesizing this compound focus on improving reaction conditions, minimizing waste, and enhancing process control. These methods stand in contrast to earlier techniques that often involved hazardous solvents and produced significant byproducts.
Green Chemistry Principles in Bromination
The application of green chemistry principles to the bromination of cyclopropyl ethanone (B97240) aims to reduce the environmental impact of the synthesis. This involves the use of safer solvents, recyclable catalysts, and more efficient reaction protocols.
A significant advancement in the green synthesis of brominated ketones is the move towards solvent-free or aqueous reaction conditions. smolecule.com Traditional methods often utilize hazardous organic solvents like carbon tetrachloride, which poses environmental and health risks. google.com
Solvent-free approaches offer numerous benefits, including simplified workup procedures, reduced reaction times, and the elimination of toxic solvent waste. smolecule.comresearchgate.net For instance, the use of quaternary ammonium (B1175870) tribromides has been shown to effectively promote bromination under thermal and microwave conditions without the need for an organic solvent. smolecule.com Research indicates that these solvent-free methods can achieve high yields and regioselectivity. smolecule.comresearchgate.net
Aqueous systems provide an alternative green approach, mitigating fire hazards and simplifying product isolation. smolecule.comrsc.org The development of water-compatible brominating agents is crucial for the successful implementation of these sustainable halogenation protocols. smolecule.com One example is the use of an aqueous calcium bromide–bromine system, which allows for efficient bromination at room temperature without the need for metal catalysts or acidic additives. rsc.org This system has demonstrated high yields (92–98%) and the potential for recycling the brominating reagent. rsc.org
Table 1: Comparison of Solvent-Free and Aqueous Bromination Methods
| Method | Brominating Agent | Conditions | Advantages |
| Solvent-Free | Quaternary ammonium tribromides | Thermal or microwave irradiation | Simplified procedure, reduced reaction time, high yield, no organic solvent waste. smolecule.com |
| Aqueous System | Calcium bromide–bromine | Room temperature | No organic solvents, reduced fire hazard, simple product isolation, recyclable reagent. rsc.org |
This table provides a summary of the advantages of solvent-free and aqueous bromination methods based on available research.
Heterogeneous catalysts, which exist in a different phase from the reactants, are a cornerstone of green chemistry as they can be easily separated and recycled. dtu.dkacs.org In the context of bromination, polymers such as polyvinyl pyridine (B92270) (PVP) have been explored as catalyst supports. researchgate.net
PVP and its derivatives can act as catalysts or reagents in various organic reactions. acs.org For example, a complex of poly(4-vinylpyridine) with bromine can serve as a reactive polymer for addition reactions. acs.org The use of such polymer-supported reagents can simplify the purification process and reduce waste. While PVP itself can be challenging to recover from aqueous solutions, its functionalization or use in a solid-supported form can overcome this limitation. researchgate.net The application of heterogeneous catalysts contributes to more sustainable and economically viable synthetic processes. dtu.dk
Flow Chemistry Techniques for Scalable Production
Flow chemistry has emerged as a powerful tool for the synthesis of α-bromoketones, offering significant advantages over traditional batch processing, particularly for large-scale production. akjournals.comresearchgate.net This technology allows for precise control over reaction parameters, leading to improved yields, selectivity, and safety. akjournals.comresearchgate.netacs.org
Continuous flow reactors provide a highly controlled environment for chemical reactions. akjournals.comresearchgate.net The α-bromination of ketones, including cyclopropyl ethanone derivatives, has been successfully performed in continuous flow systems, demonstrating excellent yield and selectivity. akjournals.comnih.gov In these systems, reactants are continuously pumped through a reactor, where they mix and react. The small reactor volume and efficient heat transfer allow for precise temperature control, which is crucial for managing exothermic bromination reactions. akjournals.comresearchgate.net
One of the key advantages of continuous flow is the ability to handle hazardous reagents like bromine in a safer manner due to the small reaction volume at any given time. akjournals.comacs.org This approach has been shown to achieve high yields, often exceeding those of batch processes, while minimizing the formation of byproducts such as dibrominated compounds. akjournals.comnih.gov
Flow chemistry enables significant process intensification, meaning that a higher production output can be achieved from a smaller reactor volume compared to batch methods. akjournals.comresearchgate.net This is due to the enhanced heat and mass transfer in microreactors or other continuous flow setups. akjournals.com
The parameters of a flow process, such as reaction time, temperature, and molar ratios of reactants, can be systematically optimized to maximize yield and selectivity. akjournals.comresearchgate.net For the α-bromination of ketones, studies have shown that by carefully controlling these parameters, it is possible to achieve near-quantitative conversion to the desired monobrominated product. akjournals.comresearchgate.net The ability to rapidly screen different reaction conditions makes flow chemistry an ideal platform for process optimization. The optimized conditions can then be readily scaled up for industrial production by extending the operation time of the continuous reactor. akjournals.comresearchgate.net
Table 2: Key Parameters in Continuous Flow Bromination
| Parameter | Significance | Typical Optimization Goal |
| Reaction Time | Influences conversion and selectivity. | Minimize to increase throughput while achieving high conversion. akjournals.com |
| Temperature | Affects reaction rate and byproduct formation. | Optimize for the highest selectivity towards the desired product. akjournals.com |
| Molar Ratio | Determines the extent of bromination. | Use a slight excess of the brominating agent to ensure full conversion of the starting material. nih.gov |
This table highlights the critical parameters that are optimized in a continuous flow process for the bromination of ketones.
Characterization of Synthetic Intermediates and Side Products
In the synthesis of this compound, particularly through the bromination of cyclopropyl methyl ketone, the formation of intermediates and side products is inevitable. Careful characterization is crucial for optimizing reaction conditions and ensuring the purity of the final product. The primary intermediate in multi-step syntheses can be the reduced form, 2-bromo-1-cyclopropylethanol (B1526999), which is generated if a reduction step follows the bromination. thieme-connect.delookchem.com This alcohol can be further derivatized, for example, into 2-bromo-1-cyclopropylethyl acetate. thieme-connect.delookchem.com
Side products often arise from over-bromination, leading to di- or tri-brominated ketones, or from reactions involving the highly strained cyclopropyl ring. Under certain conditions, ring-opening of the cyclopropylcarbinyl system can occur, leading to isomeric impurities. ucl.ac.uk The identification of these species relies heavily on a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis of Bromination Byproducts
Spectroscopic methods are indispensable for the structural elucidation of byproducts formed during the bromination of cyclopropyl methyl ketone. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive profile of the reaction mixture. iaea.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental in identifying impurities. For instance, the presence of over-brominated byproducts would be indicated by a decrease in the number of α-protons and a downfield shift of the remaining protons. The characteristic signals for the cyclopropyl ring protons, typically found in the upfield region (δ 0.0-1.5 ppm), can be monitored for any changes that might suggest ring-opening or rearrangement. thieme-connect.de For example, the characterization of the related intermediate 2-bromo-1-cyclopropylethyl acetate shows distinct signals for the cyclopropyl protons and the proton adjacent to the bromine atom. thieme-connect.de
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The target compound, this compound, exhibits a strong carbonyl (C=O) stretch. Byproducts may show characteristic absorptions that differ from the main product. For instance, the IR spectrum of the intermediate 2-bromo-1-cyclopropylethyl acetate shows a prominent ester carbonyl stretch around 1733 cm⁻¹, in addition to C-H stretches of the cyclopropyl ring at 3087 and 3012 cm⁻¹. thieme-connect.de The formation of alcohol byproducts, such as 2-bromo-1-cyclopropylethanol, would be confirmed by a broad O-H stretching band. nih.gov
Mass Spectrometry (MS): MS is critical for determining the molecular weight of the products and byproducts. The presence of bromine is readily identified by the characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity). google.com This allows for the clear identification of mono-, di-, and poly-brominated species in the reaction mixture. For example, mass spectrometry of 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, a related compound, clearly shows the M and M+2 peaks at m/z 257 and 259, respectively. google.com
| Spectroscopic Technique | Analyte | Key Observations and Findings | Reference |
| ¹H NMR | 2-Bromo-1-cyclopropylethyl acetate | δ = 0.35-0.59 (m, 4H, cyclopropyl), 2.10 (s, 3H, CH₃), 3.51-3.59 (dd, 2H, CH₂Br), 4.41 (m, 1H, CHOAc) | thieme-connect.de |
| IR | 2-Bromo-1-cyclopropylethyl acetate | 1733 cm⁻¹ (C=O, ester), 1223 cm⁻¹ (C-O, ester), 3087, 3012 cm⁻¹ (C-H, cyclopropyl) | thieme-connect.de |
| Mass Spectrometry | 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone | m/z = 257 (M), 259 (M+2); Confirms presence of one bromine atom. | google.com |
Isolation and Purification Strategies
Effective isolation and purification are critical to obtaining high-purity this compound, a compound noted to be extremely lachrymatory. thieme-connect.delookchem.com The chosen strategy typically involves a combination of extraction, washing, chromatography, and sometimes distillation, tailored to remove specific impurities identified during analysis.
Extraction and Washing: Following the bromination reaction, the crude product is often worked up by quenching the reaction with water and extracting the organic components into a solvent like dichloromethane (B109758) or ethyl acetate. thieme-connect.deambeed.com The organic phase is then washed sequentially with various aqueous solutions to remove different types of impurities. A wash with a sodium carbonate or sodium bicarbonate solution neutralizes excess acid, while a sodium bisulfite or sodium thiosulfate (B1220275) wash removes unreacted bromine. thieme-connect.deambeed.comnih.gov A final wash with brine is often employed to remove residual water before drying the organic layer. thieme-connect.de
Chromatography: Column chromatography is a widely used method for purifying the final product and isolating intermediates. ambeed.comrsc.org Silica gel is the most common stationary phase. The choice of eluent (mobile phase) is crucial for achieving good separation. Common solvent systems include gradients of hexane/ethyl acetate or toluene. ambeed.comrsc.org For non-polar byproducts, flash column chromatography using pentane (B18724) as the eluent has been successfully employed. thieme-connect.de
Recrystallization and Distillation: Recrystallization from a suitable solvent, such as methanol or diisopropyl ether, can be an effective final purification step, particularly for removing minor impurities and obtaining a crystalline solid product. ambeed.com For liquid products, distillation under reduced pressure can be used to separate the target compound from less volatile or more volatile impurities. thieme-connect.delookchem.com For instance, the related intermediate 2-bromo-1-cyclopropylethyl acetate has been purified by distillation at 90-92 °C under 10 Torr pressure. thieme-connect.de Given the thermal sensitivity of some cyclopropyl compounds, careful control over temperature is essential to prevent degradation or rearrangement.
| Purification Step | Reagents/Solvents | Purpose | Reference |
| Washing | 2 M Sodium Carbonate Solution | Neutralize acid, remove acidic byproducts | thieme-connect.de |
| Washing | Saturated Sodium Bisulfite | Remove excess bromine | ambeed.com |
| Extraction | Dichloromethane or Ethyl Acetate | Isolate organic products from aqueous phase | thieme-connect.deambeed.com |
| Column Chromatography | Silica Gel; Hexane/Ethyl Acetate Gradient | Separate product from byproducts of varying polarity | rsc.org |
| Column Chromatography | Silica Gel; Toluene/Ethyl Acetate | Alternative eluent system for purification | ambeed.com |
| Distillation | Reduced Pressure (e.g., 10 Torr) | Purify liquid products based on boiling point | thieme-connect.de |
| Recrystallization | Diisopropyl ether or Methanol | Final purification step to obtain high-purity crystalline product | ambeed.com |
Reactivity and Mechanistic Studies of 2 Bromo 1 Cyclopropylethanone
Nucleophilic Substitution Reactions at the Alpha-Carbon
The bromine atom at the alpha-position to the carbonyl group makes this carbon an electrophilic center, readily undergoing nucleophilic substitution reactions. These reactions are fundamental to the synthetic utility of 2-bromo-1-cyclopropylethanone, allowing for the introduction of a wide range of functional groups.
Nucleophilic substitution reactions at the alpha-carbon of this compound predominantly proceed through an SN2 (Substitution Nucleophilic Bimolecular) mechanism. up.ac.zayoutube.com This pathway involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to a simultaneous bond formation with the nucleophile and bond cleavage of the carbon-bromine bond. masterorganicchemistry.com A key characteristic of the SN2 reaction is the inversion of stereochemistry at the reaction center. up.ac.zamasterorganicchemistry.com If the starting material were chiral, the product would have the opposite configuration.
The rate of SN2 reactions is influenced by steric hindrance. researchgate.netcdnsciencepub.com In the case of this compound, the cyclopropyl (B3062369) group adjacent to the reaction center can influence the accessibility of the alpha-carbon to the incoming nucleophile. However, bimolecular substitution reactions of α-halo ketones are noted to be remarkably insensitive to steric hindrance. researchgate.netcdnsciencepub.com The carbonyl group itself plays a significant role in accelerating the SN2 reaction. It helps to delocalize the negative charge in the trigonal bipyramidal transition state, thus stabilizing it and facilitating the reaction. youtube.com
The SN2 reactivity of this compound allows for the synthesis of a diverse array of alpha-substituted cyclopropyl ketones. Various nucleophiles can be employed to displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For instance, reaction with amines, such as p-toluidine (B81030), in the presence of a base like sodium hydrogen carbonate, yields α-amino ketones. acs.orgnih.gov Similarly, reactions with thiols can introduce sulfur-containing moieties.
These alpha-substituted cyclopropyl ketones are valuable intermediates in the synthesis of more complex molecules, including heterocyclic compounds. chemicalbook.com For example, they have been utilized in the preparation of indolizine (B1195054) and pyrrolo[2,1-f]purine-2,4-dione derivatives, some of which exhibit interesting biological activities. chemicalbook.com
The following table provides examples of alpha-substituted cyclopropyl ketones synthesized from this compound:
| Nucleophile | Product | Reaction Conditions | Yield |
|---|---|---|---|
| p-Toluidine | 1-Cyclopropyl-2-(4-tolylamino)ethan-1-one | Sodium hydrogen carbonate, ethanol, water | 74% acs.orgnih.gov |
| Potassium Cyanide | Not explicitly detailed for this substrate, but a general transformation. | - | - |
Reactions Involving the Carbonyl Moiety
The carbonyl group of this compound is also a key reactive site, primarily undergoing reduction reactions. The ability to selectively reduce the carbonyl group in the presence of the bromo substituent is a crucial aspect of its synthetic utility.
The reduction of the carbonyl group in this compound can lead to the formation of the corresponding alcohol, 2-bromo-1-cyclopropylethanol (B1526999). asianpubs.orgrrscientific.comambeed.comnih.gov The choice of reducing agent is critical to achieve this transformation without affecting the bromine atom or the cyclopropyl ring.
The selective reduction of the ketone to an alcohol is a valuable transformation. For example, 2-bromo-1-cyclopropylethanol has been synthesized from this compound using sodium borohydride (B1222165) in methanol (B129727) at low temperatures. asianpubs.org This product is a useful chiral building block in asymmetric synthesis. rrscientific.com
| Reducing Agent | Solvent | Product | Reference |
|---|---|---|---|
| Sodium Borohydride | Methanol | 2-Bromo-1-cyclopropylethanol | asianpubs.org |
Chemoselectivity is paramount when reducing a molecule with multiple reactive functional groups. In the case of this compound, the goal is to reduce the ketone without causing reductive cleavage of the carbon-bromine bond.
Sodium Borohydride (NaBH₄) is a widely used and effective chemoselective reducing agent for this purpose. cdnsciencepub.com It is generally selective for aldehydes and ketones over other functional groups like esters and, importantly, alkyl halides. cdnsciencepub.comredalyc.org The reaction conditions, such as temperature and solvent, can be optimized to enhance selectivity. cdnsciencepub.com
Meerwein-Ponndorf-Verley (MPV) Reduction offers another chemoselective method for reducing ketones. minia.edu.egwikipedia.orgorganic-chemistry.org This reaction utilizes an aluminum alkoxide, such as aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol like isopropanol. minia.edu.egwikipedia.orgorganic-chemistry.org The MPV reduction is known for its high chemoselectivity, reducing aldehydes and ketones without affecting other functional groups like alkenes, alkynes, and halides. minia.edu.eg The reaction is reversible and driven by the removal of the acetone (B3395972) byproduct. organic-chemistry.org Catalytic versions of the MPV reduction have been developed to improve its efficiency and environmental friendliness. organic-chemistry.org
Other reducing systems, such as those based on zinc borohydride, have also been shown to be effective for the chemoselective reduction of carbonyl compounds. redalyc.orgmdpi.com
The choice of the appropriate chemoselective reducing agent and reaction conditions allows for the targeted transformation of this compound, expanding its utility in multistep organic synthesis.
Oxidation Reactions
While the primary reactivity of this compound often involves the bromine or the cyclopropyl ring, the carbonyl group can also undergo oxidation.
Oxidation of this compound can lead to the formation of cyclopropyl carboxylic acid derivatives. This transformation typically involves the cleavage of the carbon-bromine bond and subsequent oxidation of the carbonyl group. While specific, detailed research findings on the direct oxidation of this compound to a carboxylic acid are not extensively documented in the provided search results, the formation of such derivatives is a noted reaction pathway. The general transformation would likely proceed through a Favorskii-type rearrangement under basic conditions, followed by hydrolysis, or via direct oxidative cleavage.
Enolization and Alpha-Functionalization
The presence of a hydrogen atom on the carbon bearing the bromine allows for the potential of enolization, although this is generally less favored than direct nucleophilic substitution at the α-carbon. The electron-withdrawing nature of the bromine atom can influence the acidity of the α-proton, but the dominant reaction pathway at this position is typically substitution of the bromide.
However, the resulting ketone products from nucleophilic substitution can readily undergo enolization. For instance, the reaction of this compound with secondary amines like p-toluidine in the presence of a base leads to the formation of α-aminoketones, such as 1-cyclopropyl-2-(4-tolylamino)ethan-1-one. acs.org These α-aminoketones are key intermediates that can then undergo further reactions, such as cyclodehydration, often promoted by a Lewis acid like BF3·OEt2, to form highly substituted heterocyclic systems like 3-azapyrroles. acs.org
Cyclopropane (B1198618) Ring-Opening Reactions
The high ring strain of the cyclopropyl group in this compound makes it prone to ring-opening reactions, a characteristic feature of its reactivity. rsc.org These reactions can be initiated by various stimuli, including electrophiles, nucleophiles, and transition metals, leading to a diverse array of linear or heterocyclic products. rsc.orgsmolecule.com
The cyclopropane ring can be activated for ring-opening by the presence of both donor and acceptor groups. researchgate.net In this compound, the carbonyl group acts as an electron-withdrawing group, polarizing the adjacent C-C bonds of the cyclopropane ring and making them more susceptible to cleavage.
Electrophilic Ring Opening: Acid-catalyzed reactions of donor-acceptor cyclopropanes often lead to Friedel-Crafts-type ring-opening products in the presence of aromatic compounds. researchgate.net While specific examples with this compound are not detailed, the general mechanism involves protonation or coordination of a Lewis acid to the carbonyl oxygen, which enhances the electron-withdrawing effect and facilitates the cleavage of a distal cyclopropane bond by an external nucleophile or rearrangement.
Nucleophilic Ring Opening: Nucleophilic attack can also induce ring-opening. In a process known as homoconjugate addition, a nucleophile can attack one of the cyclopropyl carbons, leading to the opening of the ring. This is a key step in certain rearrangement reactions. researchgate.netnih.gov
The Cloke-Wilson rearrangement is a well-established transformation of cyclopropyl ketones into 2,3-dihydrofurans, typically under thermal or acidic conditions. rsc.orgacs.org This rearrangement is driven by the release of ring strain. researchgate.net An organocatalytic version of the Cloke-Wilson rearrangement has been developed using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst, which proceeds via a homoconjugate addition mechanism. researchgate.netnih.gov
While the provided literature does not specifically detail the Cloke-Wilson rearrangement of this compound itself, the general substrate scope for this rearrangement includes a broad range of cyclopropyl ketones. acs.org The presence of the bromine atom could potentially influence the regioselectivity of the ring-opening and subsequent cyclization. The mechanism is proposed to involve an SN1-type ring opening. researchgate.netnih.gov
Transition metals are effective catalysts for the ring-opening of cyclopropanes. rsc.org Palladium catalysts, for example, are mentioned in the context of ring-opening reactions of analogous brominated cyclobutyl ketones. While specific studies on this compound are not provided, rhodium(II) acetate (B1210297) is known to catalyze the denitrogenation of 1-sulfonyl-1,2,3-triazoles to form rhodium azavinyl carbenes, which can then react with α-aminoketones derived from this compound. acs.org Although this is not a direct ring-opening of the cyclopropyl ketone, it highlights the utility of transition metals in transformations involving its derivatives. Iron-based heterogeneous catalysts have also been shown to be effective for the cyclopropanation of alkenes, demonstrating the broader role of transition metals in reactions involving cyclopropane rings. unimi.it
Multi-Component Reactions (MCRs) and Domino Processes
This compound serves as a versatile building block in multi-component reactions (MCRs) and domino processes, which are highly efficient strategies in organic synthesis that combine several operational steps without isolating intermediates. researchgate.net These reactions are prized for their atom economy, reduced generation of waste, and ability to rapidly construct complex molecular architectures from simple precursors. researchgate.net The reactivity of this compound, characterized by its electrophilic carbonyl carbon and the labile bromine atom, makes it an ideal component for such transformations, particularly in the synthesis of heterocyclic compounds. researchgate.net
A notable application is in the three-component synthesis of substituted thiazoles. researchgate.net For instance, a derivative, 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, reacts with alkylisothiocyanates and aryl amines in a one-pot process to yield highly substituted thiazole (B1198619) derivatives. researchgate.net This type of reaction underscores the utility of brominated cyclopropyl ketones in generating molecular complexity in a single synthetic operation. researchgate.net
Regioselectivity and Stereoselectivity in Complex Systems
The outcomes of multi-component reactions involving this compound are often governed by principles of regioselectivity and stereoselectivity, ensuring the formation of specific isomers.
Regioselectivity: In the synthesis of thiazoles, regioselectivity is a key feature. researchgate.net A one-pot, three-component reaction using 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, an alkylisothiocyanate, and an arylamine in the presence of poly-4-vinyl pyridine (B92270) as a heterogeneous basic catalyst proceeds with high regioselectivity. researchgate.net The reaction sequence involves the initial formation of a thiourea (B124793) intermediate from the isothiocyanate and the amine, which then reacts as a nucleophile with the α-bromoketone. The subsequent cyclization and dehydration steps lead specifically to the 3-alkyl-2-(arylimino)-4-cyclopropyl-5-(2′-fluorophenyl)-thiazole derivatives, with yields ranging from 82-96%. researchgate.net This demonstrates precise control over the final arrangement of the substituents on the thiazole ring. researchgate.net
Similarly, a two-step sequential synthesis for 4-cyclopropyl-2-methylthiazole (B138508) showcases improved regioselectivity for the 4-cyclopropyl substitution. This method involves the initial bromination of 1-cyclopropylethanone to yield this compound, followed by a cyclization reaction with methylthiourea. This stepwise, albeit sequential, approach avoids potential side reactions and ensures the desired placement of the cyclopropyl group on the thiazole ring.
Stereoselectivity: Domino reactions can proceed with high stereoselectivity, leading to the formation of specific stereoisomers. scholaris.ca While detailed stereoselective studies directly involving this compound are not extensively documented in the provided sources, the synthesis of amino cyclobutanes through a domino sigmatropic rearrangement and 6π electrocyclization highlights the potential for achieving excellent levels of diastereoselectivity in complex transformations. scholaris.ca
One-Pot Synthetic Sequences
One-pot syntheses are a hallmark of efficiency, and this compound is a key reactant in several such sequences.
A prime example is the aforementioned three-component synthesis of fluorine-containing thiazole derivatives. researchgate.net This process combines an α-bromoketone, an amine, and an isothiocyanate in a single reaction vessel to produce complex products in high yields without the need to isolate the thiourea intermediate. researchgate.net
Another one-pot strategy involves the formation of α-aminoketones. acs.org As shown in the table below, this compound can be reacted with various amines in the presence of a base to form the corresponding α-aminoketone, which is a versatile intermediate for further synthesis. acs.org
| α-Bromoketone | Amine | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| This compound | p-Toluidine | Sodium Bicarbonate (NaHCO₃) | Ethanol/Water (1:1) | 1-Cyclopropyl-2-(4-tolylamino)ethan-1-one | acs.org |
Researchers have also explored one-pot sequences for the synthesis of the related compound 2-bromo-1-cyclopropylethanol. thieme-connect.delookchem.com However, an attempt to perform the bromination of cyclopropyl methyl ketone followed by a sodium borohydride (NaBH₄) reduction in a single pot without isolating the intermediate bromo ketone resulted in a poor yield of the desired bromohydrin. thieme-connect.delookchem.com This indicates that while one-pot sequences are desirable, their success is highly dependent on the specific reaction conditions and the compatibility of the reagents. thieme-connect.delookchem.com
| α-Bromoketone Derivative | Reactant 2 | Reactant 3 | Catalyst | Key Feature | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone | Alkylisothiocyanate | Aryl amine | Poly-4-vinyl pyridine (PVP) | Regioselective | 82-96% | researchgate.net |
Applications of 2 Bromo 1 Cyclopropylethanone in Complex Organic Synthesis
Synthesis of Heterocyclic Compounds
2-Bromo-1-cyclopropylethanone is a key reactant in the formation of several classes of heterocyclic compounds. Its electrophilic carbon, bearing the bromine atom, readily reacts with nucleophiles, initiating cyclization cascades that lead to the formation of fused and substituted ring systems.
Research has demonstrated that this compound is utilized as a crucial intermediate in the synthesis of pyrrolo[2,1-f]purine-2,4-dione derivatives. chemicalbook.com These synthesized compounds have been identified as potent and selective antagonists for the human A3 adenosine (B11128) receptor, which is a target of interest in therapeutic areas such as inflammation and cancer. chemicalbook.com The synthesis involves using this compound to construct the pyrrolo portion of the fused heterocyclic system.
Table 1: Synthesis of Pyrrolo[2,1-f]purine Derivatives
A case study highlighted the use of this compound as a key intermediate in producing derivatives with high yields and notable biological activity.
| Compound | Yield (%) | Biological Activity |
| Pyrrolo[2,1-f]purine derivative A | 85% | Inhibitory effect on cancer cell proliferation |
| Pyrrolo[2,1-f]purine derivative B | 90% | Selective A3 receptor antagonist |
In a similar fashion to the pyrrolo-purine-diones, this compound also functions as an intermediate in the preparation of imidazo[2,1-f]purine-2,4-dione derivatives. chemicalbook.com These compounds are also recognized as potent and selective antagonists of the human A3 adenosine receptor, highlighting the utility of the cyclopropyl (B3062369) ketone moiety in developing ligands for this specific biological target. chemicalbook.com A study focused on the synthesis and evaluation of various derivatives within this class, which showed potential as 5-HT(1A) receptor ligands with anxiolytic and antidepressant-like activities. nih.gov
The synthesis of indolizine (B1195054) derivatives incorporating a cyclopropylcarbonyl group is another significant application of this compound. chemicalbook.com These derivatives have shown potential in anticancer research, with specific compounds exhibiting activity against the Hep-G2 human liver cancer cell line. chemicalbook.com The inclusion of the cyclopropylcarbonyl group, facilitated by the use of this compound, appears to be a key structural feature for the observed cytotoxic efficacy.
Table 2: Activity of Indolizine Derivatives Against Hep-G2 Cells
Research into indolizine derivatives synthesized using this compound has yielded compounds with promising anticancer activity.
| Compound | Yield (%) | IC50 (µM) |
| Indolizine derivative A | 78% | 15.5 |
| Indolizine derivative B | 82% | 12.3 |
The formation of the thiazole (B1198619) ring is a well-established application of α-haloketones, and this compound is no exception. It is used in the Hantzsch thiazole synthesis and related methods to produce a variety of thiazole derivatives. For instance, it is a key starting material in the synthesis of 4-cyclopropyl-2-methylthiazole (B138508) and tert-butyl(5-acetyl-4-cyclopropylthiazol-2-yl)(methyl)carbamate. acs.org Furthermore, it is employed in multicomponent reactions to create more complex structures like bis-3H-thiazoles. tandfonline.comresearchgate.net
A significant challenge in the synthesis of substituted thiazoles is controlling the regioselectivity. A two-step protocol utilizing this compound has been developed to achieve high regioselectivity. This method involves the initial bromination of 1-cyclopropylethanone to yield the title compound, followed by a cyclization reaction with a thiourea (B124793) derivative. acs.org This approach provides the 4-cyclopropyl substituted thiazole isomer with high selectivity (>20:1), avoiding the formation of other regioisomers that can occur in simpler one-pot Hantzsch syntheses.
Table 3: Comparison of Thiazole Synthesis Methods
A comparison of synthesis routes highlights the advantages of a regioselective approach using this compound.
| Method | Yield (%) | Key Advantage | Limitation |
| Hantzsch Synthesis | 65–78% | Simplicity, scalability | Moderate yields due to side products |
| Bromination-Cyclization | 82% | High regioselectivity (>20:1) | Two-step process |
A one-pot, three-component regioselective synthesis has been developed for novel fluorine-containing thiazole and bis-3H-thiazole derivatives. tandfonline.comresearchgate.net This method uses a fluorinated analog, 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, which reacts with alkylisothiocyanates and aryl amines. tandfonline.comresearchgate.net The reaction proceeds efficiently at room temperature in the presence of poly-4-vinyl pyridine (B92270) as a heterogeneous basic catalyst, affording excellent yields of the desired fluorinated thiazole products. tandfonline.comresearchgate.net This approach demonstrates the adaptability of the bromo-cyclopropyl-ethanone scaffold for incorporating fluorine atoms, which is of great interest in medicinal chemistry. tandfonline.comresearchgate.net
Table 4: Synthesis of Fluorine-Containing Thiazole Derivatives
A study on the three-component synthesis of a fluorine-containing thiazole derivative using a polyvinyl pyridine (PVP) catalyst showed high efficiency at room temperature.
| Catalyst | Temperature | Time (h) | Yield (%) |
| Et3N | Reflux | 6 | 76 researchgate.net |
| DBU | Reflux | 7 | 38 researchgate.net |
| Sodium acetate (B1210297) | 50–60 °C | 5 | 72 researchgate.net |
| PVP | Room Temp. | 2 | 95 researchgate.net |
3-Azapyrroles via N-H Bond Insertion and Cyclodehydration
A modular synthesis for creating highly substituted 3-azapyrroles utilizes this compound as a key starting material. acs.orgnih.gov This multi-step process begins with the reaction of this compound with an amine, such as p-toluidine (B81030), in the presence of a base like sodium hydrogen carbonate to form a secondary α-aminoketone intermediate. acs.orggla.ac.uk This intermediate then undergoes a rhodium(II)-catalyzed N-H bond insertion reaction with a 1-sulfonyl-1,2,3-triazole. acs.orgnih.gov The resulting product is subsequently treated with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), to induce cyclodehydration, yielding the final highly substituted 3-azapyrrole. acs.org This synthetic sequence can even be telescoped into a one-pot process, enhancing its efficiency. nih.gov
Precursor for Advanced Medicinal Chemistry Intermediates.benchchem.comxindaobiotech.com
This compound serves as a critical building block in the synthesis of a variety of complex molecules with potential therapeutic applications. xindaobiotech.com Its ability to participate in diverse chemical transformations allows for the construction of scaffolds targeting a range of biological pathways. xindaobiotech.com
Anti-Inflammatory Agents (e.g., COX-2 Inhibitors)
The cyclopropyl ketone moiety is a feature in compounds designed as anti-inflammatory agents. Research into cyclooxygenase (COX) inhibitors has shown that structural modifications can lead to selectivity for COX-2, an enzyme implicated in inflammation and pain. While direct studies on this compound as a COX-2 inhibitor are not extensively documented, related structures containing brominated ketone functionalities have been investigated for their anti-inflammatory properties. The development of selective COX-2 inhibitors is a significant area of medicinal chemistry, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs. acs.org The synthesis of novel compounds often involves key intermediates that allow for the introduction of various functional groups to optimize activity and selectivity. nih.gov For instance, the synthesis of certain selective COX-2 inhibitors has involved the use of α-bromoketone precursors to build the final molecular architecture. sci-hub.se
Anticancer Research Compounds.benchchem.com
This compound is utilized as an intermediate in the synthesis of compounds for anticancer research. One notable application is in the preparation of indolizine derivatives that incorporate a cyclopropylcarbonyl group. chemicalbook.com These compounds have been evaluated for their activity against cancer cell lines, such as Hep-G2. chemicalbook.com Furthermore, the related compound, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, is a key intermediate in the synthesis of prasugrel, an antiplatelet drug, highlighting the importance of this class of compounds in medicinal chemistry. innospk.com The synthesis of substituted thiazoles, which are scaffolds for highly active CDK9 inhibitors with anticancer activities, can also begin from 1-cyclopropylethanone, which is brominated to give this compound as a key intermediate. acs.org
Adenosine Receptor Antagonists.benchchem.com
The compound this compound is a pivotal intermediate in the preparation of potent and selective antagonists for the human A3 adenosine receptor. chemicalbook.com These antagonists are typically based on pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione scaffolds. chemicalbook.com The synthesis involves the reaction of this compound with an appropriate amine-containing heterocyclic precursor. ambeed.com A3 adenosine receptor antagonists are of significant research interest for their potential therapeutic applications in inflammatory diseases and cancer. The selectivity of these antagonists is crucial, and their effects are studied in various biological systems. nih.govnih.gov
Building Block in Natural Product Synthesis.marquette.edu
The cyclopropane (B1198618) ring is a structural motif found in a diverse array of natural products, imbuing them with unique conformational rigidity and biological activity. marquette.edu this compound serves as a valuable building block for introducing this strained ring system into larger, more complex molecules. aksci.comthieme-connect.de
Construction of Cyclopropyl-Containing Natural Product Scaffolds.marquette.edu
The synthesis of natural products containing a cyclopropane ring often relies on efficient methods for installing this small, strained carbocycle. marquette.edu this compound, derived from the bromination of cyclopropyl methyl ketone, is a versatile precursor for this purpose. thieme-connect.de It can be chemically modified in several ways; for example, reduction of the ketone yields 2-bromo-1-cyclopropylethanol (B1526999), which can be used in subsequent reactions to build more elaborate structures. thieme-connect.deresearchgate.net The reactivity of the α-bromo position allows for nucleophilic substitution, while the ketone can be used in aldol (B89426) or other carbonyl addition reactions, providing multiple avenues for chain elongation and the construction of complex molecular frameworks characteristic of natural products.
Applications in Retrosynthesis
This compound serves as a valuable building block in the retrosynthetic analysis of complex organic molecules. Its bifunctional nature, possessing both a reactive bromine atom and a ketone, allows for strategic disconnections in target molecules, simplifying them back to this readily available precursor. The presence of the cyclopropyl ring also introduces unique steric and electronic properties that can be exploited in targeted synthesis.
Retrosynthetic analysis often identifies this compound as a key synthon for the introduction of a cyclopropylcarbonyl moiety. This is particularly evident in the synthesis of various heterocyclic compounds. For instance, in the design of novel cyclooxygenase-2 (COX-2) inhibitors, a complex indole (B1671886) derivative was retrosynthetically disconnected to reveal this compound as a crucial starting material. The synthetic strategy involved the bromination of cyclopropyl methyl ketone to yield this compound, which then participated in a Michael addition reaction to construct the core indole structure tandfonline.com.
Similarly, this compound is a key intermediate in the synthesis of pyrrolo[2,1-f]purine-2,4-dione and indolizine derivatives. The retrosynthetic approach for these scaffolds involves disconnecting the target molecule at the bonds formed via the reaction of the α-bromoketone, leading back to this compound and the corresponding amine or pyridine precursors. This highlights the role of this compound as a reliable and versatile component in the strategic planning of multi-step syntheses.
Development of Novel Synthetic Reagents and Catalysts
The unique reactivity of this compound and its derivatives has spurred the development of novel synthetic reagents and catalytic systems. These advancements aim to improve reaction efficiency, selectivity, and environmental friendliness.
A significant development is the use of a derivative, 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, in a one-pot, three-component regioselective synthesis of fluorine-containing thiazole derivatives. researchgate.net This reaction proceeds in the presence of poly-4-vinyl pyridine (PVP) which acts as a heterogeneous basic catalyst. researchgate.net The use of PVP is advantageous as it can be easily recovered and reused, making the process more sustainable. researchgate.net The reaction demonstrates high efficiency, producing the desired thiazole products in excellent yields at room temperature. researchgate.net
Table 1: Evaluation of Catalysts in the Synthesis of 3-alkyl-2-(arylimino)-4-cyclopropyl-5-(2'-fluorophenyl)-thiazole derivatives researchgate.net
| Catalyst | Conditions | Time (h) | Yield (%) |
| Triethylamine | Reflux | 6 | 76 |
| DBU | Reflux | 7 | 38 |
| Sodium acetate | 50-60 °C | 5 | 72 |
| PVP | Room Temp. | 2 | 95 |
Furthermore, derivatives of this compound are being explored as reagents for the synthesis of novel bioactive compounds. For example, pyrrolo[1,2-a]quinoxaline-based derivatives, which can be synthesized using related building blocks, have been identified as potent and selective Sirt6 activators, showing potential as therapeutic agents against cancer, inflammation, and infectious diseases. nih.gov The development of such synthetic routes highlights how the structural motifs derived from this compound can be incorporated into new classes of functional molecules.
Spectroscopic and Computational Studies on 2 Bromo 1 Cyclopropylethanone and Its Derivatives
Computational Chemistry and Molecular Modeling
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms involving halogenated ketones like 2-bromo-1-cyclopropylethanone. nih.gov Methods such as Density Functional Theory (DFT) allow for the detailed mapping of potential energy surfaces, providing insights into transition states, intermediates, and the energetics of reaction pathways that are often difficult to observe experimentally. nih.govresearchgate.net
For α-bromoketones, several mechanistic pathways are possible depending on the reactants and conditions. In nucleophilic substitution reactions, a primary mechanism involves the direct displacement of the bromide ion in an SN2-type fashion. researchgate.net Computational studies on analogous systems suggest that the adjacent carbonyl group can influence the reaction rate and stereochemistry by stabilizing the transition state through orbital overlap. researchgate.net An alternative pathway, particularly in the presence of transition metals like nickel, involves a radical-chain process. DFT calculations have been instrumental in supporting these radical mechanisms, for instance, in the enantioconvergent Kumada reactions of racemic α-bromoketones, where the coupling of an organonickel(II) complex with an organic radical was identified as the stereochemistry-determining step. nih.gov
A significant application of this compound is in the synthesis of nitrogen-containing heterocycles, such as indolizine (B1195054) derivatives, which show potential in medicinal chemistry. researchgate.net The generally proposed mechanism for this synthesis involves an initial SN2 substitution of the bromine atom by a nucleophilic nitrogen from a pyridine (B92270) precursor, followed by an intramolecular condensation and subsequent aromatization. nih.gov While this pathway is chemically intuitive, computational modeling can provide definitive evidence by:
Calculating the activation barriers for the SN2 substitution versus potential side reactions.
Modeling the geometry and stability of the cyclized intermediate.
Determining the thermodynamics of the final dehydration or aromatization step.
Theoretical studies on related cyclopropyl (B3062369) ketone rearrangements, catalyzed by nucleophiles like DABCO, have demonstrated the power of DFT in distinguishing between different plausible mechanisms, such as SN1-type ring openings versus other pathways. researchgate.net Such computational investigations provide a molecular-level understanding that is crucial for optimizing reaction conditions and designing new synthetic routes.
Prediction of Reactivity and Selectivity
Computational methods are powerful tools for predicting the reactivity and selectivity of organic reactions, a task of central importance in synthesis planning. nih.govresearchgate.net For this compound, its reactivity is governed by the interplay of several structural features: the electrophilic carbonyl carbon, the adjacent carbon bearing a good leaving group (bromine), and the highly strained cyclopropyl ring.
The strain energy of the cyclopropane (B1198618) ring significantly enhances the compound's reactivity compared to less strained or acyclic analogues. This increased reactivity can be rationalized and quantified through computational models. For instance, in reactions involving nucleophilic attack at the carbonyl or the α-carbon, the release of ring strain in the transition state or intermediate can lower the activation energy. A comparative analysis with related α-bromoketones highlights this trend.
Table 1: Comparative Reactivity of α-Bromo Cycloalkyl Ketones
| Compound | Relative Reactivity | Typical Yield (%) in Bromination | Key Factor |
|---|---|---|---|
| This compound | High | 70–80 | High ring strain |
| 2-Bromo-1-cyclobutylethanone | Moderate | 75–85 | Moderate ring strain |
| 2-Bromo-1-cyclopentylethanone | Low | 60–70 | Low ring strain |
Computational studies can also predict the regioselectivity of reactions. For example, in the Bischler-Möhlau synthesis of indoles using α-bromoketones and aromatic amines, DFT calculations have been used to study the reaction's scope and regioselectivity, correctly predicting the outcomes for various substituted substrates. rsc.org For this compound, computational models can predict whether a nucleophile will attack the carbonyl carbon, the α-carbon (leading to substitution), or abstract a proton to form an enolate. This predictive power saves significant experimental effort in screening conditions and substrates.
Conformational Analysis and Stereochemistry
The three-dimensional structure, including the preferred conformations and stereochemistry of this compound, is fundamental to its reactivity. Computational chemistry provides deep insights into these aspects.
The conformational preference of the parent molecule, cyclopropyl methyl ketone, has been studied using molecular orbital calculations. uwlax.edu These studies, which agree with experimental data, show that the molecule predominantly exists in two stable conformations: s-cis and s-trans. The s-cis conformer, where the carbonyl group eclipses a C-C bond of the cyclopropyl ring, is found to be the most stable. This preference is attributed to favorable electronic interactions between the carbonyl π-system and the Walsh orbitals of the cyclopropyl ring.
Table 2: Calculated Conformations for Cyclopropyl Methyl Ketone uwlax.edu
| Conformation | Dihedral Angle (O=C-C-H) | Relative Stability |
|---|---|---|
| s-cis | 180° | Most stable |
| s-trans | 0° | Less stable |
For this compound, the introduction of a bulky and electronegative bromine atom on the methyl group will influence these conformational energetics. Computational modeling can precisely determine the new rotational barriers and the most stable arrangement, which is critical for understanding how a reactant approaches the molecule.
Stereochemistry is another area where computational studies are vital. The reaction at the chiral α-carbon in this compound is expected to proceed with a defined stereochemical outcome. For instance, in SN2 reactions, an inversion of configuration at the carbon center is expected. Computational modeling of the transition state can confirm this stereospecificity. The synthesis of optically active cyclopropyl ketones from acyclic precursors has been shown to be a stereospecific process, where the configuration of the product is directly related to that of the starting material, often proceeding with strict inversion of configuration during the ring-closure step. Such analyses are crucial for the asymmetric synthesis of complex molecules where this compound is used as a building block.
Future Directions and Emerging Research Areas
Asymmetric Synthesis and Chiral Induction
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For 2-Bromo-1-cyclopropylethanone, achieving stereocontrol is a key research objective, as the chirality of resulting products can dramatically influence their biological activity and material properties.
Future research is trending towards the use of chiral catalysts to control the stereochemical outcome of reactions involving the α-carbon. Organocatalysis, employing chiral secondary amines like prolinol derivatives or imidazolidinones, presents a promising avenue for the enantioselective α-bromination of ketones to generate chiral α-bromo ketones. rsc.orgresearchgate.net Another significant area is the Michael Initiated Ring Closure (MIRC) reaction, where chiral phase-transfer catalysts or cinchona alkaloid-derived ammonium (B1175870) ylides can be used to construct highly functionalized and enantioenriched cyclopropanes from α-bromo carbonyl compounds. rsc.org
Recent developments in synergistic catalysis offer new pathways for asymmetric transformations. For instance, the combination of photoredox catalysis with a chiral Brønsted acid has enabled three-component radical cascade reactions. nih.gov In such a system, a radical generated from an α-bromo ketone can react with a 2-vinylcyclopropyl ketone, followed by a ring-opening and subsequent coupling with an in-situ generated chiral iminium ion. nih.gov This method allows for the construction of valuable α-amino acid derivatives with excellent diastereoselectivity and enantioselectivity. nih.gov
| Strategy | Catalyst/Method | Potential Product Class | Key Features |
|---|---|---|---|
| Asymmetric α-Bromination | Chiral secondary amines (e.g., prolinol derivatives) | Chiral α-Bromo Ketones | Direct formation of enantioenriched starting materials. researchgate.net |
| Michael Initiated Ring Closure (MIRC) | Cinchona alkaloid-derived catalysts | Highly functionalized chiral cyclopropanes | Builds molecular complexity with high stereocontrol. rsc.org |
| Synergistic Catalysis | Photoredox catalyst + Chiral Brønsted Acid | Chiral α-Amino Acid Derivatives | Multi-component reaction with high enantioselectivity (ee). nih.gov |
| Kinetic Resolution | Biocatalysts (e.g., lipases) | Enantiopure Alcohols/Amines | Green and highly selective separation of enantiomers. |
Photochemistry and Electrochemistry of this compound
The application of light and electricity to drive chemical reactions offers sustainable and powerful alternatives to traditional thermal methods. The unique structural features of this compound make it an ideal candidate for exploration in photochemistry and electrochemistry.
Photochemistry: The field of photoredox catalysis is rapidly expanding, providing mild conditions for generating radical intermediates. For α-bromo ketones, visible-light photoredox catalysis can initiate intramolecular cyclopropanation of tethered alkenes. nih.gov Future work will likely focus on intermolecular versions of these reactions and the development of asymmetric variants using chiral photocatalysts. Dual catalysis systems, combining photoredox with other catalytic modes like nickel catalysis, could enable novel dicarbofunctionalization reactions where the cyclopropyl (B3062369) ketone acts as a three-carbon synthon. nih.gov The photoreduction of a Lewis acid-activated cyclopropyl ketone can lead to a ring-opened radical anion, which can participate in cycloadditions that are otherwise difficult to achieve. thieme-connect.com
Electrochemistry: Electrochemical methods provide a reagent-free approach to oxidation and reduction. The electrochemical reduction of α-bromo ketones is known to proceed via a two-electron cleavage of the carbon-bromine bond, forming a carbanion intermediate. rsc.org This reactive intermediate could be trapped by various electrophiles, opening new avenues for C-C bond formation. Furthermore, electrochemical oxidation can generate radical cations from substrates, which can then react with nucleophiles to form new, complex structures, a strategy that has been demonstrated with related cyclopropane-containing intermediates. acs.org Exploring the electrochemical behavior of this compound could lead to controlled ring-opening, coupling, or functionalization reactions.
Catalyst Development for Enhanced Transformations
The development of new catalysts is crucial for unlocking the full synthetic potential of this compound. Research is focused on improving efficiency, selectivity, and substrate scope for reactions involving this compound.
One significant area of development is in the use of samarium(II) iodide (SmI₂) as a catalyst. While traditionally used as a stoichiometric reductant, recent studies have shown its efficacy in catalytic formal [3+2] cycloadditions of alkyl cyclopropyl ketones. acs.orgnih.gov A key innovation is the use of substoichiometric amounts of metallic samarium (Sm⁰) to stabilize the SmI₂ catalyst, preventing its degradation and enabling reactions with previously unreactive substrates. acs.orgnih.gov This "switched-on" catalysis allows for the efficient synthesis of complex sp³-rich products from recalcitrant alkyl cyclopropyl ketones. nih.gov
Heterogeneous catalysts are also gaining attention for their ease of separation and recyclability. Poly-4-vinyl pyridine (B92270) (PVP) has been successfully employed as a recyclable, heterogeneous basic catalyst for the one-pot, three-component synthesis of thiazole (B1198619) derivatives from a fluorinated analogue of this compound. researchgate.net Future work will likely involve designing more sophisticated polymer-supported or metal-organic framework (MOF)-based catalysts to enhance reactivity and selectivity.
Finally, cooperative catalysis, where two or more catalysts work in concert, is a major frontier. Nickel-catalyzed cross-coupling reactions that activate the C-C bond of cyclopropyl ketones are being developed. rsc.org These reactions rely on cooperation between a redox-active ligand and the nickel center to achieve ring-opening and subsequent difunctionalization, providing access to intermediates not easily made through conventional methods. rsc.org
| Catalyst System | Reaction Type | Key Advantage | Reference Finding |
|---|---|---|---|
| SmI₂ / Sm⁰ | Formal [3+2] Cycloaddition | Engages unreactive alkyl cyclopropyl ketones. | Sm⁰ stabilizes the SmI₂ catalyst, preventing deactivation and improving yields. acs.orgnih.gov |
| Poly-4-vinyl pyridine (PVP) | Three-component Heterocycle Synthesis | Heterogeneous and recyclable. | Effective as a basic catalyst at room temperature, allowing for easy product isolation. researchgate.net |
| Nickel / Redox-Active Ligand | C-C Activation / Cross-Coupling | Enables difunctionalization of the cyclopropane (B1198618) ring. | Cooperation between the ligand and metal enables cleavage of the strong C-C bond. rsc.org |
| Photoredox / Chiral Acid | Asymmetric Radical Cascade | High stereocontrol in multi-component reactions. | Synergistic catalysis allows for sequential bond formations with high enantioselectivity. nih.gov |
Bio-Inspired Synthesis and Biocatalysis
Nature often provides elegant solutions to complex synthetic challenges. Bio-inspired synthesis and biocatalysis are emerging as powerful tools for creating molecules with high efficiency and selectivity, often under environmentally benign conditions.
Bio-Inspired Synthesis: The strained cyclopropane ring is a motif found in various natural products. Synthetic strategies that mimic proposed biosynthetic pathways are a key area of research. For example, bio-inspired cationic cyclopropanation has been used as a pivotal step in the total synthesis of complex terpenes. The reactivity of this compound, particularly its propensity for ring-opening, can be harnessed in bio-inspired cascades to construct larger, more complex carbocyclic frameworks.
Biocatalysis: Enzymes offer unparalleled selectivity for chemical transformations. The carbonyl group of this compound is a prime target for biocatalytic reduction. Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are capable of reducing ketones to chiral alcohols with exceptionally high enantiomeric excess. researchgate.netresearchgate.net A significant future direction is the application of these enzymes to produce chiral 2-bromo-1-cyclopropylethanol (B1526999), a valuable building block for further synthesis. uni.lu This can be achieved either through the asymmetric reduction of the ketone or through kinetic resolution of a racemic alcohol. researchgate.net
Furthermore, the emerging field of biocatalytic deracemization, which uses enzymes like cytochrome P450s to convert a racemate into a single enantiomer, could provide a highly efficient route to enantiopure derivatives. chemrxiv.org The development of enzymes that can perform halogenation or dehalogenation reactions with high selectivity is another exciting frontier that could be applied to this compound.
Applications in Materials Science and Polymer Chemistry
While the primary applications of this compound have been in organic synthesis for pharmaceuticals, its unique structure suggests potential in materials science and polymer chemistry. This area is largely unexplored and represents a significant opportunity for future research.
Functional Monomer Synthesis: The bifunctional nature of this compound (a polymerizable ketone/cyclopropane group and a reactive bromine handle) makes it an attractive candidate for the synthesis of novel functional monomers. The bromine atom can be replaced with a polymerizable group (like a vinyl or acrylate (B77674) moiety) via nucleophilic substitution. Alternatively, the cyclopropyl ketone itself could be part of a monomer that undergoes ring-opening polymerization (ROP) or participates in radical polymerizations. The resulting polymers would feature pendant cyclopropyl or bromo-acetyl groups, which could be used for post-polymerization modification, cross-linking, or for grafting other molecules onto the polymer backbone.
Surface Functionalization: The reactivity of the α-bromo ketone group makes it suitable for grafting onto material surfaces. mdpi.com Carbon nanomaterials, metal oxides, or silicon wafers could be functionalized with molecules derived from this compound. mdpi.comrsc.org This could be used to alter the surface properties of the material, for example, to improve interfacing in composites, to attach catalysts or sensors, or to create biocompatible coatings. mdpi.com The strained cyclopropyl ring, once attached to a surface, could also be used as a reactive handle for further chemical transformations. The development of functionalized materials for applications in electronics, catalysis, and biomedicine is a major driving force in modern materials science. rsc.orgacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
